3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine
Description
3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine is a brominated pyridine derivative featuring a cis-4-phenylcyclohexyloxymethyl substituent. This compound’s structure combines a pyridine core with a bulky cyclohexyl group, which influences its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C18H20BrNO |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-bromo-2-[(4-phenylcyclohexyl)oxymethyl]pyridine |
InChI |
InChI=1S/C18H20BrNO/c19-17-7-4-12-20-18(17)13-21-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-7,12,15-16H,8-11,13H2 |
InChI Key |
UTBJVDUJXZJTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)OCC3=C(C=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine typically involves several steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Phenylcyclohexyl Group: The phenylcyclohexyl group is synthesized separately, often through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The brominated pyridine is then coupled with the phenylcyclohexyl group through an oxy-methyl linkage using a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Bromopyridines
Key Observations :
- Steric Effects : The cis-4-phenylcyclohexyl group in the target compound introduces significant steric hindrance compared to planar aryl substituents (e.g., 12a) or smaller groups like methoxy .
- Electronic Properties: Electron-withdrawing groups (e.g., bromo) and electron-donating groups (e.g., morpholino) modulate reactivity. For instance, boronate esters (e.g., in C₁₂H₁₇BBrNO₃) enhance cross-coupling utility .
Key Observations :
- The high yield (77%) and selectivity (>10:1) of compound 26 suggest that sterically demanding substituents (e.g., isopropylcyclohexyl) can be efficiently incorporated via optimized chromatography .
- Lower yields for 12a (35%) highlight challenges in regioselective bromination or coupling with aromatic amines .
Spectroscopic and Analytical Data
Table 3: NMR and MS Data Comparison
Key Observations :
- The $^{13}\text{C}$ NMR data for C₁₂H₁₄N₃OBr (δ 155.5 ppm) indicate aromatic carbons adjacent to electronegative groups, a feature shared with the target compound .
- Mass spectrometry confirms molecular ion peaks consistent with bromine isotope patterns (e.g., m/z 296/298 in ).
Key Observations :
Biological Activity
3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C18H20BrNO
- Molecular Weight : 346.26 g/mol
- IUPAC Name : 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine
The biological activity of 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for modulating biological responses.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study examining a series of pyridine derivatives, compounds similar to 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine demonstrated varying degrees of antibacterial activity against Escherichia coli and other pathogens. For example, some derivatives showed inhibition rates exceeding 90% against bacterial biofilms, suggesting that structural modifications can enhance efficacy against microbial strains .
Anti-Thrombolytic Activity
The compound has shown promise in anti-thrombolytic applications. In comparative studies, certain pyridine derivatives exhibited significant clot lysis percentages, with some achieving values over 41%. This suggests that modifications in the pyridine structure can lead to enhanced therapeutic effects in thrombolytic therapy .
Cytotoxicity Studies
Cytotoxicity assays have revealed that 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine and its analogs can induce cell death in cancer cell lines. Notably, some derivatives displayed high cytotoxicity against red blood cells (RBCs), indicating their potential as anti-cancer agents . The presence of specific substituents on the aromatic ring seems to correlate with increased cytotoxic effects.
Study on Antibacterial Efficacy
A recent study focused on synthesizing novel pyridine-based derivatives, including 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine. The results indicated that this compound exhibited a significant inhibition percentage against E. coli, comparable to standard antibiotics .
| Compound | Inhibition Percentage (%) |
|---|---|
| 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine | 91.95 |
| Control (Rifampicin) | 95.00 |
Thrombolytic Activity Assessment
In another study assessing anti-thrombolytic activity among various pyridine derivatives, the compound showed promising results with a clot lysis percentage of approximately 31.61%, positioning it as a candidate for further development in thrombolytic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
